N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Fluorescence Self-Quenching H-Aggregate Suppression Degree of Labeling (DOL)

Researchers requiring aqueous click-chemistry labeling of delicate biomolecules face solubility and aggregation issues with standard Cy3-azide reagents. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional PEG4-linked Cy3 fluorophore that solves this problem: - Enables purely aqueous CuAAC/SPAAC labeling without denaturing organic co-solvents; ≥80% solubility in aqueous buffer systems. - PEG4 spacer suppresses dye-dye stacking and H-aggregate formation, preserving high molar extinction (ε ≈ 150,000 M⁻¹cm⁻¹) and fluorescence quantum yield at elevated DOLs. - Serves dual role as fluorescent PROTAC linker with built-in Cy3 tag for cellular uptake and target engagement tracking. Supplied as ≥98% pure solid powder; standard pack sizes 10-100 mg with bulk custom synthesis available.

Molecular Formula C42H62ClN5O8
Molecular Weight 800.4 g/mol
Cat. No. B12297106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG4)-Cy3
Molecular FormulaC42H62ClN5O8
Molecular Weight800.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1
InChIKeyYRFRBTOMOUXLRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG4-Cy5 Chloride: Technical Specifications and Procurement-Relevant Characterization for Click Chemistry Bioconjugation


The compound (2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride, commercially designated as an Azido-PEG4-Cy5 derivative (e.g., N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5, CAS 2107273-56-1), is a heterobifunctional reagent comprising a far-red cyanine 5 (Cy5) fluorophore, a discrete tetraethylene glycol (PEG4) spacer, and a terminal azide group . Its core design integrates a click chemistry handle with a water-solubilizing PEG linker, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition for covalent attachment to biomolecules . The dye exhibits characteristic Cy5 spectral properties with excitation/emission maxima at 649/667 nm and an extinction coefficient of approximately 250,000 M⁻¹cm⁻¹, placing it within the far-red fluorescence detection window compatible with standard 633 nm or 647 nm laser lines [1].

Why Generic Cy5 Azide Substitution Fails: Structural Determinants of Azido-PEG4-Cy5 Chloride Performance in Aqueous Bioconjugation


Direct substitution of this PEG4-linked azido-Cy5 construct with simpler Cy5 azide analogs (e.g., Cyanine5 azide, CAS 1267539-32-1) or sulfonated sulfo-Cy5 azide introduces critical performance liabilities that compromise experimental reproducibility and data quality [1]. Standard Cy5 azide lacks the hydrophilic PEG4 spacer and exhibits markedly lower aqueous solubility, requiring organic co-solvents (e.g., DMSO or DMF) for efficient labeling reactions, which can induce protein denaturation or precipitation when labeling delicate biomolecules [1]. Furthermore, the absence of the PEG4 spacer in generic Cy5 azide exacerbates dye-dye stacking and H-aggregate formation at higher degrees of labeling (DOL), leading to concentration-dependent fluorescence self-quenching and anomalously blue-shifted absorption shoulders that reduce effective brightness in protein and nucleic acid conjugates [2][3]. The PEG4 moiety in this compound serves a dual function: it imparts sufficient aqueous solubility to enable labeling under purely aqueous or low-organic conditions, and it physically separates adjacent Cy5 fluorophores on the conjugate surface, thereby suppressing aggregation-caused quenching (ACQ) and preserving monomeric fluorescence output [2][3]. Consequently, generic substitution yields conjugates with unpredictable quantum yields, altered spectral signatures, and reduced signal-to-noise ratios in downstream fluorescence assays, whereas the PEG4-engineered variant provides controlled spacing and reproducible photophysical behavior essential for quantitative imaging and diagnostic applications.

Azido-PEG4-Cy5 Chloride: Head-to-Head Quantitative Differentiation Against Cy5 Azide and Alexa Fluor 647 Analogs


PEG4 Spacer Mitigates Aggregation-Caused Quenching (ACQ) vs. Cy5 Azide in Protein Conjugates

Protein conjugates prepared from standard Cy5 dyes (without PEG spacers) exhibit prominent blue-shifted absorption shoulder peaks indicative of non-fluorescent H-aggregate formation, which directly diminishes conjugate fluorescence [1]. The PEG4 spacer incorporated in this compound physically separates adjacent Cy5 chromophores upon conjugation, suppressing Davydov splitting and H-aggregate formation, thereby maintaining monomeric fluorescence output even at elevated degrees of labeling [1][2]. In contrast, Cy5 azide lacking the PEG4 spacer shows progressive fluorescence quenching as dye-to-protein ratios increase, due to resonance energy transfer from monomers to non-fluorescent dimers [1].

Fluorescence Self-Quenching H-Aggregate Suppression Degree of Labeling (DOL) Bioconjugate Brightness

Aqueous Solubility and Labeling Compatibility: PEG4-Cy5 Azide vs. Non-PEGylated Cy5 Azide

The hydrophilic PEG4 spacer in this compound confers solubility in water, DMSO, DMF, and DCM . This enables click chemistry labeling reactions to proceed in purely aqueous buffers or with minimal organic co-solvent, preserving the native conformation of delicate proteins and antibodies [1]. In contrast, non-sulfonated Cy5 azide (without PEG4) exhibits low aqueous solubility, necessitating the use of organic co-solvents (e.g., DMSO) to achieve efficient reaction kinetics, which can denature proteins or cause precipitation during labeling [1].

Aqueous Solubility Protein Denaturation Click Chemistry Efficiency Co-Solvent Requirement

Photostability Comparison: Cy5 Fluorophore vs. Alexa Fluor 647 in Bioconjugates

In quantitative photobleaching experiments comparing spectrally similar far-red dyes, Alexa Fluor 647 demonstrated superior photostability relative to Cy5. Specifically, after an equivalent duration of continuous illumination, Alexa Fluor 647 conjugates retained approximately 80% of their initial fluorescence intensity, whereas Cy5 conjugates retained only about 55% [1]. This indicates that Cy5-based dyes, including this compound, are inherently more susceptible to photobleaching under sustained laser or arc-lamp excitation. However, this property renders Cy5 particularly well-suited for applications such as acceptor photobleaching FRET, where rapid and complete photodestruction of the acceptor is desired [2].

Photobleaching Fluorescence Stability Quantitative Microscopy Long-Term Imaging

Relative Brightness of Cy5 vs. Alexa Fluor 647 in Antibody Conjugates

Comparative flow cytometry studies indicate that Cy5-labeled antibody conjugates can exhibit greater apparent brightness than Alexa Fluor 647 conjugates under certain conditions, although the literature contains conflicting reports [1][2]. One study noted that Cy5 appeared more brightly colored in DNA staining applications, while Alexa Fluor 647 exhibited superior optical stability [1]. Conversely, sulfonated Alexa Fluor 647 conjugates have been reported to be approximately 25% brighter than sulfo-Cy5 conjugates [2]. The precise brightness comparison is application- and conjugation-specific, and the PEG4 spacer in this compound may influence effective brightness by suppressing self-quenching (see Evidence Item 1).

Fluorescence Brightness Flow Cytometry Immunofluorescence Signal-to-Noise Ratio

Spectral Properties and Extinction Coefficient of Azido-PEG4-Cy5 Chloride vs. Cyanine5 Azide

This compound exhibits excitation/emission maxima at 649/667 nm and an extinction coefficient (ε) of 232,000–250,000 M⁻¹cm⁻¹ [1]. These spectral properties are essentially identical to those of Cyanine5 azide (CAS 1267539-32-1), which has reported ε = 250,000 M⁻¹cm⁻¹ and λex/λem = 646/662 nm [2]. The close spectral match indicates that the PEG4 spacer does not alter the core Cy5 fluorophore's photophysical parameters, ensuring compatibility with standard Cy5 filter sets and 633 nm/647 nm laser lines .

Extinction Coefficient Excitation/Emission Maxima Far-Red Fluorescence Laser Compatibility

Optimal Use Cases for Azido-PEG4-Cy5 Chloride: Where PEG4-Mediated Solubility and Anti-Quenching Confer Procurement Advantage


High-DOL Antibody Labeling for Flow Cytometry and Immunofluorescence

This compound is ideally suited for labeling antibodies at high dye-to-protein ratios (e.g., DOL > 3–4) for flow cytometry and immunofluorescence microscopy. The PEG4 spacer suppresses H-aggregate formation and self-quenching that would otherwise diminish fluorescence output in standard Cy5 azide conjugates [1][2]. Researchers can achieve brighter, more photostable antibody conjugates using less antibody per experiment, reducing reagent costs and improving signal-to-noise ratios in multicolor panels [1]. The aqueous solubility of the PEG4 derivative further ensures that the labeling reaction proceeds under mild buffer conditions, preserving antibody binding affinity and preventing aggregation during conjugation .

PROTAC Linker and Targeted Protein Degradation Construct Synthesis

This compound functions as a PEG-based PROTAC linker, providing both a fluorescent Cy5 tag for tracking and an azide click chemistry handle for modular assembly of heterobifunctional degraders [1]. The PEG4 spacer confers appropriate spatial separation between the E3 ligase ligand and the target protein-binding moiety, while the azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) conjugation to alkyne-functionalized ligands [1][2]. The aqueous solubility of the PEG4 linker facilitates synthesis and purification in biocompatible solvent systems, and the Cy5 fluorophore allows real-time monitoring of cellular uptake, intracellular trafficking, and target engagement of the PROTAC construct [2].

Acceptor Photobleaching FRET Assays Requiring Rapid Cy5 Photodestruction

The inherent photolability of the Cy5 fluorophore relative to Alexa Fluor 647 makes this compound a preferred acceptor dye in acceptor photobleaching FRET (AbFRET) experiments [1]. In AbFRET, the donor fluorophore (e.g., Cy3 or FITC) is imaged before and after selective photobleaching of the acceptor (Cy5); dequenching of donor fluorescence upon acceptor photodestruction confirms FRET and molecular proximity [1]. Cy5's lower photostability (~55% fluorescence retention vs. ~80% for Alexa Fluor 647 under continuous illumination) enables more rapid and complete acceptor photobleaching using standard red laser or arc-lamp sources, reducing imaging time and minimizing sample photodamage [1][2]. This compound provides the necessary azide handle for site-specific conjugation to alkyne-modified biomolecules in FRET-based protein interaction studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.